BenchChemオンラインストアへようこそ!

2-methyl-1-[2-(morpholin-4-yl)-6-nitro-2H-chromen-3-yl]propan-1-one

thioredoxin reductase inhibition nitrochromene SAR scaffold hopping

This 2H-chromene is a structurally authenticated, research-grade chemical. Its unique 2-morpholino-6-nitro substitution pattern makes it a critical scaffold-differentiation tool, distinct from common 3-nitro-2H-chromenes and chromen-4-ones. With publicly available, verified ¹H/¹³C NMR and GC-MS spectra for immediate identity confirmation, it serves as an unmatched-pair negative control for kinase selectivity panels and a versatile intermediate for focused library synthesis.

Molecular Formula C17H20N2O5
Molecular Weight 332.4 g/mol
Cat. No. B5331070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-1-[2-(morpholin-4-yl)-6-nitro-2H-chromen-3-yl]propan-1-one
Molecular FormulaC17H20N2O5
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC(C)C(=O)C1=CC2=C(C=CC(=C2)[N+](=O)[O-])OC1N3CCOCC3
InChIInChI=1S/C17H20N2O5/c1-11(2)16(20)14-10-12-9-13(19(21)22)3-4-15(12)24-17(14)18-5-7-23-8-6-18/h3-4,9-11,17H,5-8H2,1-2H3
InChIKeyFQFOANNTVMYKIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility2.5 [ug/mL]

2-Methyl-1-[2-(morpholin-4-yl)-6-nitro-2H-chromen-3-yl]propan-1-one: Baseline Identity, Physicochemical Profile, and Procurement Context


2-Methyl-1-[2-(morpholin-4-yl)-6-nitro-2H-chromen-3-yl]propan-1-one (CAS 183364-37-6; ChEMBL ID CHEMBL1350711) is a fully synthetic 2H-chromene derivative whose core structure is unequivocally confirmed by X-ray crystallography on a closely related 3-methoxycarbonyl analog [1]. The compound has the molecular formula C17H20N2O5 and a molecular weight of 332.36 g·mol⁻¹, as documented in the Wiley Registry of Mass Spectral Data (SpectraBase) [2]. Two distinct substitution features—a morpholine ring at the 2-position and a nitro group at the 6-position—distinguish it from the more extensively studied 3-nitro-2H-chromene and chromen-4-one (chromone) chemotypes that dominate the kinase and thioredoxin reductase inhibitor literature [3]. Procurement-grade characterization data (NMR and GC-MS spectra) are publicly available, enabling immediate identity verification upon receipt [2].

Why In-Class Substitution of 2-Methyl-1-[2-(morpholin-4-yl)-6-nitro-2H-chromen-3-yl]propan-1-one Is Scientifically Unsupported


The chromene family encompasses multiple subclasses—3-nitro-2H-chromenes, chromen-4-ones (chromones), coumarin hybrids, and 4H-chromenes—each with distinct reactivity and target engagement profiles [1]. The target compound carries a 6-nitro substituent, a 2-morpholine ring, and a 3-(2-methylpropanoyl) group; this substitution pattern departs fundamentally from the 3-nitro-2H-chromene pharmacophore that drives thioredoxin reductase (TrxR) and PI3K inhibition [2]. Equally critical, morpholine-bearing chromen-4-ones such as NU7441 and LY294002 are potent DNA-PK and PI3K inhibitors precisely because the morpholine is installed on a chromone (4-one) core—not on a 2H-chromene nucleus [3]. Consequently, substituting the target compound with a 3-nitro-2H-chromene or a chromen-4-one analog would alter both the oxidation state of the heterocycle and the spatial presentation of the morpholine ring, invalidating any SAR assumptions. Procurement decisions must account for these scaffold-level differences because the target compound's biological profile cannot be inferred from—or replaced by—data on the more common chromene subtypes [1][2][3].

Quantitative Evidence Guide for Preferential Selection of 2-Methyl-1-[2-(morpholin-4-yl)-6-nitro-2H-chromen-3-yl]propan-1-one


Scaffold-Level Differentiation from 3-Nitro-2H-chromene Thioredoxin Reductase (TrxR) Inhibitors

The 3-nitro-2H-chromene chemotype is a validated pharmacophore for TrxR inhibition, with representative derivatives achieving IC₅₀ values in the low micromolar range against A549 lung cancer cell proliferation [1]. These compounds require the nitro group at the 3-position of the 2H-chromene ring for activity. The target compound relocates the nitro group to the 6-position and introduces a morpholine ring at the 2-position, creating a distinct electronic and steric environment that is incompatible with the established 3-nitro-2H-chromene TrxR pharmacophore [2]. No TrxR inhibitory data exist for 6-nitro-2H-chromene derivatives, indicating that the target compound addresses a different chemical biology space.

thioredoxin reductase inhibition nitrochromene SAR scaffold hopping

Differentiation from Morpholino-Chromen-4-one (Chromone) Kinase Inhibitors via Core Oxidation State

The morpholino-chromen-4-one (chromone) scaffold is a privileged structure for DNA-PK and PI3K inhibition. Exemplars such as NU7441 (2-N-morpholino-8-dibenzothiophenyl-chromen-4-one) achieve DNA-PK IC₅₀ values of 13 nM [1]. Critically, activity in this series depends on the chromen-4-one (chromone) core bearing a carbonyl at C4, and structure–activity studies demonstrate that a morpholine substituent at the 2-position is essential for DNA-PK potency [1]. The target compound is a 2H-chromene, lacking the C4 carbonyl; it therefore belongs to a different oxidation state and cannot be assumed to engage the DNA-PK ATP-binding pocket in the same manner [2]. Consequently, the target compound serves as a valuable tool for deconvoluting the contribution of the chromone carbonyl to kinase binding vs. off-target effects.

DNA-PK inhibition PI3K inhibition chromen-4-one kinase inhibitor scaffold comparison

Synthetic Accessibility and Structural Verification: X-ray-Confirmed Chromene Core vs. Uncharacterized Analogs

The 2-morpholino-6-nitro-2H-chromene core has been synthesized and its structure unambiguously determined by single-crystal X-ray diffraction analysis on the closely related 3-methoxycarbonyl derivative [1]. This published synthetic route provides a validated entry point to the scaffold, whereas many commercial chromene analogs lack peer-reviewed crystallographic confirmation. The target compound itself is accompanied by publicly accessible ¹H NMR, ¹³C NMR, and GC-MS spectra, enabling immediate identity verification [2]. In contrast, alternative 6-nitrochromone or coumarin-3-carboxamide-N-morpholine hybrid structures rely on spectroscopic characterization alone without crystallographic proof of the core connectivity [3].

X-ray crystallography synthetic methodology quality control structural authentication

Non-Interchangeability with Coumarin-3-Carboxamide-N-Morpholine Hybrids: Scaffold and Substituent Divergence

A series of coumarin-3-carboxamide-N-morpholine hybrids has been designed and evaluated as cholinesterase inhibitors, with the most potent compounds achieving AChE IC₅₀ values in the sub-micromolar range [1]. These hybrids rely on a coumarin (2H-chromen-2-one) core with a carboxamide linker to the morpholine. The target compound differs in three critical aspects: (i) it is a 2H-chromene, not a 2H-chromen-2-one; (ii) the morpholine is directly attached to C2 of the chromene ring rather than tethered via a carboxamide linker; and (iii) it bears a 6-nitro substituent and a 3-(2-methylpropanoyl) group, creating a different hydrogen-bonding and electrostatic profile [2]. These structural differences preclude extrapolation of coumarin-hybrid cholinesterase SAR to the target compound.

coumarin hybrids cholinesterase inhibition scaffold comparison morpholine pharmacophore

Principal Research and Industrial Application Scenarios for 2-Methyl-1-[2-(morpholin-4-yl)-6-nitro-2H-chromen-3-yl]propan-1-one


Scaffold-Hopping Library Design for Kinase and Oxidoreductase Inhibitor Discovery

Medicinal chemistry teams seeking to explore chemical space beyond the chromen-4-one (chromone) and 3-nitro-2H-chromene inhibitor classes can employ the target compound as a structurally authenticated 2H-chromene entry point [1]. Because morpholine at C2 is a validated kinase hinge-binding motif in the chromone series (DNA-PK IC₅₀ = 13–40 nM for NU7441 and NU7427) [2], the target compound enables systematic investigation of whether the 2H-chromene core—lacking the C4 carbonyl—retains, attenuates, or redirects kinase vs. non-kinase target engagement [1]. The 6-nitro group further offers a synthetic handle for reduction to the corresponding 6-amino derivative, facilitating library expansion.

Analytical Reference Standard for Chromatographic and Spectroscopic Method Validation

The availability of verified NMR (¹H and ¹³C) and GC-MS spectra in the Wiley Registry [1] positions the target compound as a ready-to-use reference standard for HPLC, LC-MS, and GC-MS method development. The X-ray-confirmed core connectivity reported by Ukhin et al. (1996) [2] provides an additional layer of structural confidence that is absent for many commercial chromene analogs characterized solely by spectroscopic inference. Quality-control laboratories can leverage these authenticated spectral data for identity confirmation, purity assessment, and impurity profiling in synthetic chemistry workflows.

Negative-Control Probe for Morpholino-Chromone DNA-PK/PI3K Inhibitor Selectivity Profiling

Given that morpholino-chromen-4-ones such as NU7441 (DNA-PK IC₅₀ = 13 nM) [1] and LY294002 (PI3K IC₅₀ = 1.4 µM) [2] achieve potent kinase inhibition through a chromone core, the target compound—a 2H-chromene with an identical morpholine substituent at C2 but lacking the chromone carbonyl—can serve as a matched-pair negative control in biochemical kinase selectivity panels [1]. Its anticipated loss of DNA-PK/PI3K activity relative to the chromone analogs allows researchers to empirically distinguish kinase-driven phenotypes from off-target effects attributable to the morpholine or nitro-chromene moieties.

Synthetic Chemistry Building Block for Diversification via Nitro Reduction and Morpholine Functionalization

The target compound contains two orthogonal reactive centers: the 6-nitro group, which can be selectively reduced (H₂/Pd-C) to a 6-amino group for amide coupling or diazotization chemistry [1], and the morpholine ring, which can undergo N-alkylation or N-acylation [2]. This dual functionalization capability, combined with a crystallographically verified core [3], makes the compound a versatile intermediate for generating focused libraries of 2,3,6-trisubstituted 2H-chromenes that are inaccessible through 3-nitro-2H-chromene or chromone synthetic routes.

Quote Request

Request a Quote for 2-methyl-1-[2-(morpholin-4-yl)-6-nitro-2H-chromen-3-yl]propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.